molecular formula C20H32O2 B055221 Ethyl stearidonate CAS No. 119798-44-6

Ethyl stearidonate

Cat. No. B055221
CAS RN: 119798-44-6
M. Wt: 304.5 g/mol
InChI Key: RIDOSNBWMUADGT-AFSLFLIVSA-N
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Description

Ethyl stearidonate is an ester version of the free acid that is less water soluble, but more amenable for the formulation of stearidonate-containing diets and dietary supplements .


Synthesis Analysis

The synthesis of an ester such as Ethyl stearidonate can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Chemical Reactions Analysis

Esterification is a common chemical reaction involving Ethyl stearidonate. This occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Safety And Hazards

Ethyl stearidonate is not for human or veterinary use . It’s important to handle it with care, using appropriate safety measures. If inhaled or comes in contact with skin or eyes, it’s advised to seek medical attention .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Ethyl stearidonate, being an ester, could have potential applications in these areas in the future.

properties

IUPAC Name

ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5-,9-8-,12-11-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDOSNBWMUADGT-AFSLFLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864936
Record name Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl stearidonate

CAS RN

119798-44-6
Record name Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119798-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,9,12,15-Octadecatetraenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119798446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL STEARIDONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5388AU988H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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